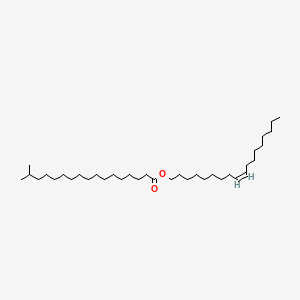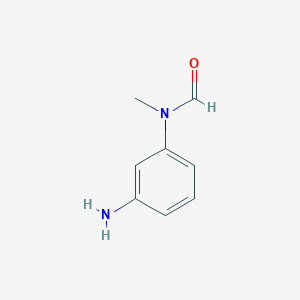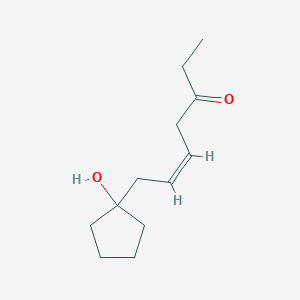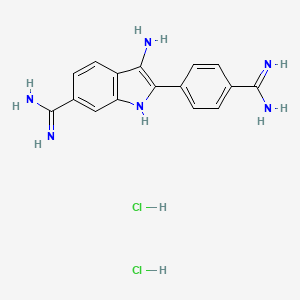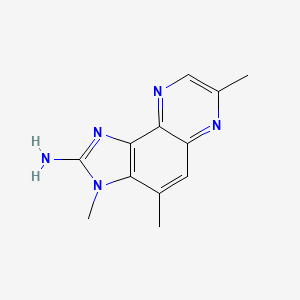
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline typically involves the reaction of creatinine, amino acids, and sugars under high-temperature conditions. This process is part of the Maillard reaction, which is responsible for the formation of many heterocyclic aromatic amines .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can alter the structure of the compound, potentially reducing its mutagenic properties.
Substitution: Substitution reactions can occur at the amino group or the methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different biological activities .
科学的研究の応用
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is primarily studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of carcinogenesis and to develop methods for detecting and quantifying heterocyclic aromatic amines in food . Additionally, it is used in studies investigating the effects of dietary components on the formation of mutagenic compounds during cooking .
作用機序
The mutagenic and carcinogenic effects of 2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline are primarily due to its ability to form DNA adducts. These adducts can cause mutations during DNA replication, leading to the initiation of cancer . The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can interact with DNA .
類似化合物との比較
Similar Compounds
- 2-Amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline
- 2-Amino-3-methylimidazo(4,5-f)quinoline
- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline
Uniqueness
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is unique in its specific structure and the positions of its methyl groups, which influence its mutagenic and carcinogenic properties. Compared to similar compounds, it may have different reactivity and biological effects due to these structural differences .
特性
CAS番号 |
97389-17-8 |
|---|---|
分子式 |
C12H13N5 |
分子量 |
227.27 g/mol |
IUPAC名 |
3,4,7-trimethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-9(14-5-7(2)15-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) |
InChIキー |
KASHHSSXHKXMQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=CN=C2C3=C1N(C(=N3)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
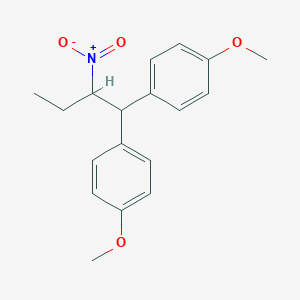
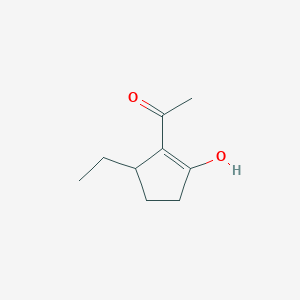
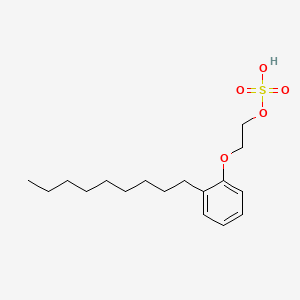

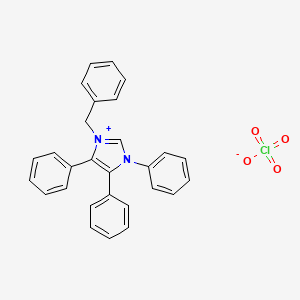
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
